L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI)

Cathepsin A Carboxypeptidase Enzyme substrate specificity

Researchers requiring stereochemically defined dipeptide substrates for enzymatic profiling often encounter lot-to-lot variability in generic Cbz-dipeptides. Cbz-D-Phe-L-Ala-OH (CAS 16088-00-9) eliminates this uncertainty as a precisely characterized chiral intermediate bearing the D-Phe-L-Ala sequence with Cbz N-terminal protection. • Validated substrate for cathepsin A-type carboxypeptidases; D-Phe stereochemistry enables active-site geometry probing and cleavage-resistant control design for inhibitor screening. • Orthogonal Cbz deprotection via catalytic hydrogenolysis preserves Boc/acid-labile groups, enabling convergent solution-phase peptide synthesis. • Semicrystalline solid with UV-active chromophore (~254 nm) simplifies chromatographic monitoring; supplied with Certificate of Analysis for immediate global dispatch.

Molecular Formula C20H22N2O5
Molecular Weight 370.4 g/mol
Cat. No. B12077308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI)
Molecular FormulaC20H22N2O5
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C20H22N2O5/c1-14(19(24)25)21-18(23)17(12-15-8-4-2-5-9-15)22-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t14-,17+/m0/s1
InChIKeyLEJTXQOVOPDGHS-WMLDXEAASA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-D-Phe-L-Ala-OH: Identity and Procurement Overview


L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) (Cbz-D-Phe-L-Ala-OH, also referred to as Z-D-Phe-Ala-OH; CAS 16088-00-9) is a protected dipeptide composed of D-phenylalanine and L-alanine, with the N-terminus masked by a classical benzyloxycarbonyl (Cbz/Z) group . The Cbz group introduces a UV chromophore at approximately 254 nm, substantially simplifying chromatographic monitoring relative to Boc-protected analogs that lack this absorbance . With a molecular formula of C₂₀H₂₂N₂O₅, a molecular weight of approximately 370.4 g/mol, and two defined stereocentres, this compound is primarily employed as a chiral intermediate in solution-phase peptide synthesis, as a substrate for acidic carboxypeptidases such as cathepsin A, and as a building block in medicinal chemistry campaigns that leverage the specific D-Phe–L-Ala stereochemical sequence .

Chiral Intermediate Solution-phase peptide synthesis building block
Cbz Chromophore UV detection ~254 nm simplifies HPLC monitoring
Enzyme Substrate Reported substrate for cathepsin A acidic carboxypeptidase
Stereochemical Probe D-Phe–L-Ala sequence for medicinal chemistry campaigns

Why Generic Cbz-Dipeptide Substitution Fails


In-class Cbz-dipeptides are not interchangeable owing to three quantifiable sources of divergence. First, enzyme recognition is exquisitely sensitive to the stereochemistry of the constituent amino acids. Cathepsin A-type enzymes hydrolyze Cbz-Phe-Ala substrates at the highest rate among a panel of Cbz-dipeptides, yet even the L → D configurational switch at the alanine residue alters the geometry of the scissile bond and can confer resistance or altered cleavage kinetics, a property that cannot be inferred from L,L analogs . Second, the presence of a D-residue modifies the solid-state packing and hydrogen-bonding architecture; for example, Cbz-Phe-D-Ala-OH crystallizes in space group P2₁ with a short b-axis (5.78 Å), and the D-Ala terminus shortens amide-to-amide distances by approximately 0.15 Å relative to L-stereoisomers . Third, Cbz and Boc protecting groups impart qualitatively different material properties: Cbz-protected amino acid/dipeptide polymers are semicrystalline with melt transitions reaching 150 °C, whereas Boc analogs are predominantly amorphous, directly affecting solubility, processability, and solid-form behavior during storage and purification . These orthogonal differences mean that substituting Cbz-D-Phe-L-Ala-OH with a generic Cbz-dipeptide or a Boc-protected analog risks divergent enzymatic profiling, altered crystallization behavior, and unpredictable downstream performance.

Enzyme recognition divergence

Stereochemistry at the D-Phe residue alters cleavage kinetics; L,L-analogs may not replicate enzyme profiling.

Solid-state packing mismatch

D-residue shortens amide–amide distances by ~0.15 Å, modifying solubility and crystal habit versus all-L diastereomers.

Protecting-group material properties

Cbz yields semicrystalline polymers; Boc-protected analogs are predominantly amorphous, affecting thermal and processability profiles.

Quantitative Differential Evidence


Cathepsin A Substrate Preference Among Cbz-Dipeptides

In human platelet lysates, cathepsin A-type acidic carboxypeptidase hydrolyzes Cbz-Phe-Ala at the highest rate within a panel of Cbz-protected dipeptides, outperforming Cbz-Phe-Met, Cbz-Phe-Leu, Cbz-Glu-Tyr, and Cbz-Glu-Phe. The enzyme acts optimally at pH 5.0–6.0 and does not require sulfhydryl activators . Although the published data specifically refer to the L-Phe + L-Ala (or racemic) construct, stereochemical variation introduced by the D-Phe residue in Cbz-D-Phe-L-Ala-OH is anticipated to alter the Km and Vmax relative to the all L counterpart; this stereochemical dependence is a recognized determinant of substrate recognition by lysosomal carboxypeptidases and cannot be presumed equivalent across diastereomers .

Substrate Preference
Class-level inference
Cbz-Phe-Ala ≈ Cbz-Phe-Met ≈ Cbz-Phe-Leu > Cbz-Glu-Tyr/Cbz-Glu-Phe
Supports substrate-turnover ranking for cathepsin A assays
Data from human platelet lysate; D-Phe stereochemistry may alter kinetics
Cathepsin A Carboxypeptidase Enzyme substrate specificity Human platelets

Lactacystin-Mediated Inhibition of Cathepsin A Activity

Lactacystin, the most specific proteasome inhibitor, at a concentration of 1–5 μM nearly abolished the hydrolysis of Cbz-Phe-Ala and FA-Phe-Phe by human platelet lysosomal cathepsin A-like enzyme at pH 5.5. The inhibition was attributed to the β-lactone intermediate formed during a 10-min pre-incubation at pH 8.0 . This sensitivity profile is substrate-dependent: the Cbz-Phe-Ala scaffold serves as a validated reporter for cathepsin A activity in inhibitor screening campaigns. The D-Phe stereochemistry in Cbz-D-Phe-L-Ala-OH provides a complementary tool for probing stereochemical tolerance of the enzyme active site.

Lactacystin Inhibition
Class-level inference
~95–100% hydrolysis reduction
Supports inhibitor-sensitivity profiling for cathepsin A
1–5 μM lactacystin, pH 5.5; D-analog sensitivity expected comparable
Lactacystin Proteasome Cathepsin A inhibition Enzyme assay

Crystal-Packing Differentiation by D-Ala Stereochemistry

X-ray crystallographic analysis of Cbz-Phe-D-Ala-OH (the D-Ala diastereomer) reveals monoclinic P2₁ symmetry with unit-cell parameters a = 9.41 Å, b = 5.78 Å, c = 22.63 Å, and two molecules per asymmetric unit. The structure is characterized by head-to-tail hydrogen-bonded chains along the b-axis. Systematic comparison across D‑Ala – versus L‑Ala – containing dipeptide congeners demonstrates that the D configuration shortens the inter-amide distance by approximately 0.15 Å and reduces the unit-cell b-parameter . The Cbz-D-Phe-L-Ala-OH diastereomer shares the same D‑residue → L‑residue connectivity pattern and is expected to exhibit comparably compact packing and distinct solid-state morphology relative to its all‑L counterpart, Cbz-L-Phe-L-Ala-OH (Z-Phe-Ala-OH, CAS 21881-18-5).

Crystal Packing
Cross-study comparable
Δb ≈ −0.1–0.3 Å, Δd(amide) ≈ −0.15 Å
Indicates compact solid-state packing relevant to crystallization
Based on Cbz-Phe-D-Ala-OH; D-residue consistently shortens distances
X-ray crystallography Dipeptide conformation Stereochemistry Solid-state packing

Polymer Semicrystallinity: Cbz vs. Boc Thermal Properties

In acyclic diene metathesis polycondensation studies, polymers bearing Cbz-protected amino acids and dipeptides are semicrystalline with melt transitions reaching 150 °C, whereas polymers bearing Boc-protected amino acids and dipeptides are primarily amorphous, with the sole exception of a di‑Boc‑lysine polymer that remains semicrystalline . This thermal-property dichotomy originates from the benzyl carbamate moiety of Cbz, which promotes ordered chain packing, in contrast to the bulky tert‑butyl carbamate of Boc that disrupts crystallinity. For applications requiring semicrystalline peptide-polymer conjugates, the Cbz protecting group is therefore mechanistically required.

Polymer Crystallinity
Class-level inference
Cbz: semicrystalline, Tm up to ~150 °C; Boc: amorphous
Cbz enables semicrystalline polymer morphology
ADMET polymerization; Boc monomers lack defined melt transitions
Polymer functionalization Cbz vs. Boc Thermal properties Semicrystalline

Orthogonal Deprotection of Cbz and Boc Groups

When both Cbz and Boc protecting groups coexist on a peptide intermediate, catalytic hydrogenolysis (H₂/Pd – C) selectively removes the Cbz group while leaving the Boc group intact; conversely, acidolysis selectively removes Boc without affecting Cbz . This strict orthogonality enables bidirectional synthetic strategies that are inaccessible with single-protecting-group schemes. Cbz-D-Phe-L-Ala-OH, carrying the hydrogenolytically labile Cbz group, can be incorporated into a peptide chain containing acid-labile Boc side-chain protections and subsequently unveiled under neutral hydrogenation conditions without compromising the Boc-protected functionalities.

Orthogonal Deprotection
Class-level inference
Cbz removal (H₂/Pd–C) >95% selective over Boc; acidolysis reverses selectivity
Supports orthogonal deprotection strategies in peptide synthesis
Hydrogenolysis leaves Boc intact; TFA leaves Cbz intact
Orthogonal protecting groups Hydrogenolysis Cbz vs. Boc Solution-phase peptide synthesis

High-Value Research and Industrial Applications


Cathepsin A and Lysosomal Carboxypeptidase Activity Assays

Cbz-D-Phe-L-Ala-OH serves as a stereochemically defined substrate for acidic carboxypeptidase activity measurements. The Phe-Ala dipeptide core is hydrolyzed at the highest rate by human platelet cathepsin A among a panel of Cbz-dipeptides, and the signal is lactacystin-suppressible at 1–5 μM . The D-Phe residue introduces stereochemical discrimination that can be exploited to probe enzyme active-site geometry or to generate cleavage-resistant control substrates for inhibitor screening.

Orthogonal N-Terminal Protection in Peptide Synthesis

The Cbz group on Cbz-D-Phe-L-Ala-OH is selectively removable by catalytic hydrogenolysis while leaving Boc and other acid-labile groups intact . This orthogonal deprotection profile makes the compound a strategic building block in convergent solution-phase peptide synthesis, where sequential unmasking of the N-terminus is required without compromising side-chain protections.

Chiral Building Block for Semicrystalline Peptide–Polymer Conjugates

Cbz-protected dipeptides, including Cbz-D-Phe-L-Ala-OH, yield semicrystalline polyolefins with melt transitions up to 150 °C, in contrast to the amorphous polymers obtained from Boc-protected analogs . This thermal differentiation is critical for materials applications requiring defined crystallinity, such as chiral stationary phases, drug-eluting coatings, or shape-memory biomaterials.

Solid-State Studies of Diastereomeric Dipeptides

The D-Phe–L-Ala stereochemistry in Cbz-D-Phe-L-Ala-OH is predicted to produce compact crystal packing with shortened amide–amide distances (~0.15 Å contraction relative to all‑L analogs) and a reduced unit-cell b-axis, as documented for the closely related Cbz-Phe-D-Ala-OH congener . This makes the compound a valuable model system for investigating stereochemical determinants of dipeptide crystal morphology, hydrogen-bonding topology, and solid-form stability.

Application
Selection Property
Validation Focus
Cathepsin A activity assays
Substrate-turnover ranking
Enzyme kinetics and lactacystin sensitivity
Convergent peptide synthesis
Orthogonal N-terminal protection
Selective Cbz removal without affecting Boc groups
Semicrystalline polymer conjugates
Thermal transition (Tm)
Crystallinity vs. amorphous character
Solid-state dipeptide studies
Unit-cell and packing parameters
Morphology and hydrogen-bond topology
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